Tubulin Colchicine-Site Binding Affinity: Target Compound vs. Lead Benzylidene-Anthracenone
In a [3H]colchicine competition radioligand-binding assay using porcine tubulin, the target compound 10-[(3,4,5-trimethoxyphenyl)methylidene]anthracen-9-one produced a Ki of 185 µM (1.85 × 10^5 nM), indicating weak colchicine-site engagement [1]. In contrast, the potent benzylidene-anthracenone lead compound 3-hydroxy-4-methoxybenzylidene-9(10H)-anthracenone (compound 9h) displaced [3H]colchicine with an IC50 value 3- to 4-fold lower than colchicine itself (reported colchicine Ki ≈ 0.5–1.0 µM) [2]. The approximately 200- to 400-fold difference in tubulin-binding affinity illustrates that the 3,4,5-trimethoxy substitution pattern is not productive for high-affinity colchicine-site binding.
| Evidence Dimension | Tubulin colchicine-site binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 185,000 nM (185 µM) |
| Comparator Or Baseline | 3-Hydroxy-4-methoxybenzylidene-9(10H)-anthracenone: IC50 ≈ 0.12–0.25 µM for colchicine displacement (colchicine Ki ≈ 0.5–1.0 µM) |
| Quantified Difference | Target compound has ~200–400-fold weaker colchicine-site affinity than the lead benzylidene-anthracenone comparator |
| Conditions | [3H]colchicine radioligand competition assay on porcine/rat tubulin |
Why This Matters
This quantifies why the target compound serves as a low-affinity reference or scaffold rather than a direct replacement for high-potency benzylidene-anthracenone antimitotic leads in colchicine-site screening cascades.
- [1] BindingDB BDBM50146022: Ki = 1.85E+5 nM for tubulin colchicine-site binding (ChEMBL346865). View Source
- [2] Prinz, H., et al. (2003). J. Med. Chem., 46, 3382–3394. Compound 9h IC50 for colchicine displacement 3–4-fold lower than colchicine. View Source
